5-Fluoro-4-(4-methoxyphenyl)-6-[4-[(4-methyl-1,2,4-triazol-3-yl)methyl]piperazin-1-yl]pyrimidine
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Description
This compound is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . This compound is substituted with various functional groups including a fluoro group, a methoxyphenyl group, and a piperazinyl group attached to a methyltriazolyl group.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For instance, the methoxyphenyl group could potentially be introduced via a nucleophilic aromatic substitution reaction . The triazolyl group could be introduced using click chemistry, specifically the Huisgen 1,3-dipolar cycloaddition . The exact synthetic route would depend on the desired final product and the starting materials available.Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The pyrimidine ring provides a planar, aromatic core. The methoxyphenyl and triazolyl groups are likely to project out from this plane, potentially allowing for interactions with other molecules .Chemical Reactions Analysis
As a pyrimidine derivative, this compound could potentially undergo a variety of chemical reactions. The aromatic ring could participate in electrophilic aromatic substitution reactions, while the various functional groups could undergo their own specific reactions (e.g., the methoxy group could be cleaved by strong acids, the triazolyl group could participate in click chemistry reactions) .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For instance, the presence of a fluoro group could increase its lipophilicity, potentially affecting its solubility and distribution in the body .Safety and Hazards
Future Directions
properties
IUPAC Name |
5-fluoro-4-(4-methoxyphenyl)-6-[4-[(4-methyl-1,2,4-triazol-3-yl)methyl]piperazin-1-yl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN7O/c1-25-13-23-24-16(25)11-26-7-9-27(10-8-26)19-17(20)18(21-12-22-19)14-3-5-15(28-2)6-4-14/h3-6,12-13H,7-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEVRTZPTODLJKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1CN2CCN(CC2)C3=NC=NC(=C3F)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-fluoro-4-(4-methoxyphenyl)-6-{4-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperazin-1-yl}pyrimidine |
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